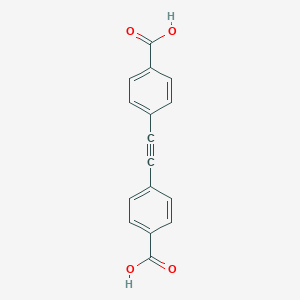

4,4'-(乙炔-1,2-二基)二苯甲酸

描述

4,4’-(Ethyne-1,2-diyl)dibenzoic acid is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . It is an organic compound that has been extensively studied in the scientific community due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid can be achieved from ethylene and benzene. More detailed synthesis procedures might be available in specific scientific literature.Molecular Structure Analysis

The molecular formula of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is C16H10O4 . It contains a total of 31 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis

4,4’-(Ethyne-1,2-diyl)dibenzoic acid has been used in the synthesis of metal-organic frameworks (MOFs). For example, a MOF named GUF-1, where one-dimensional Sc (μ2-OH) chains are connected by 4,4′- (ethyne-1,2-diyl)dibenzoic acid ligand linkers, shows a moderately high adsorption for H2 of 7.6 kJ/mol and a working capacity of 41 g/L in a temperature–pressure swing system .Physical And Chemical Properties Analysis

4,4’-(Ethyne-1,2-diyl)dibenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 510.7±35.0 °C at 760 mmHg, and a flash point of 276.7±22.4 °C . It has a molar refractivity of 71.3±0.4 cm3, a polar surface area of 75 Å2, and a molar volume of 187.3±5.0 cm3 .科学研究应用

荧光大分子合成

该化合物用于合成荧光量子产率为 32% 的荧光大分子,这在开发新型荧光材料方面具有重要意义 .

双功能发光探针

在X-MOL上发表的一项研究中,开发了两种基于该化合物功能化蒽衍生物的二维金属有机框架(MOFs),用于检测Fe3+和抗坏血酸(AA),具有优异的灵敏度和选择性 .

电荷传输途径

衍生自该化合物的配体已被用于创建具有新型电荷传输途径的三维微孔结构,这些途径具有长程π共轭,从而导致高电导率 .

储氢和氧气传感

作为MOFs的刚性配体连接体,该化合物由于其结构特性在储氢和氧气传感方面得到应用 .

可见光驱动CO2还原

一种以该化合物作为配体的锆基MOF在可见光驱动CO2还原方面表现出高效率,并具有显著的甲酸盐生成速率 .

MOFs的配体

由于其具有刚性联苯乙炔结构,且在苯环两端具有羧酸,因此它作为构建各种MOFs的重要配体,在气体储存、分离和催化方面具有潜在应用 .

安全和危害

作用机制

Target of Action

The primary target of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in various applications, including hydrogen storage and oxygen sensing .

Mode of Action

4,4’-(Ethyne-1,2-diyl)dibenzoic acid acts as a rigid ligand linker for MOFs . It is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . This structure allows it to connect one-dimensional Sc (μ2-OH) chains in certain MOFs .

Biochemical Pathways

The compound affects the biochemical pathways related to gas adsorption and sensing in MOFs . For instance, it contributes to the formation of MOFs that show a moderately high adsorption for H2 .

Result of Action

The result of the action of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is the formation of highly porous MOFs with large surface areas . For example, it contributes to the formation of a Zr (IV)-based MOF with a BET surface area as high as 3,940.6 m²/g and a total pore volume of 1.55 cm³/g . These MOFs exhibit large negative thermal expansion and notable oxygen sensing properties .

Action Environment

The action, efficacy, and stability of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are influenced by environmental factors such as temperature and pressure . For instance, the compound is stable up to 400 °C , and the formation of certain MOFs requires specific temperature-pressure conditions .

属性

IUPAC Name |

4-[2-(4-carboxyphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBAMECCCQZCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348701 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16819-43-5 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structural properties of H₂edba containing coordination polymers?

A1: H₂edba is a versatile organic ligand that can form coordination polymers with various structural dimensions. The specific metal ion used during synthesis plays a crucial role in determining the final structure. For instance, using H₂edba and 2,2′-bipyridine (bpy), researchers synthesized a 1D zigzag chain with Zn2+, a 2D sql layer with Cu2+, and a 3D sxb framework with Co2+ []. This structural diversity makes H₂edba-based coordination polymers interesting for various applications, including gas sorption.

Q2: How does the structure of an H₂edba based Metal-Organic Framework (MOF) influence its gas sorption properties?

A2: The structure of the H₂edba based MOF directly impacts its gas sorption capacity. For instance, the 2D framework synthesized with Cu2+ exhibited a Langmuir surface area of 440 cm2 g−1, while the 3D framework synthesized with Co2+ showed a higher surface area of 542 cm3 g−1 []. This difference highlights how dimensionality and pore structure, dictated by the chosen metal ion, influence the material's ability to adsorb gas molecules.

Q3: Beyond gas sorption, what other interesting properties have been observed in H₂edba based coordination polymers?

A3: An H₂edba based zirconium framework, [Zr6O4(OH)4(edba)6], demonstrated both negative thermal expansion and luminescence properties []. The framework's structure allows for transverse vibrational bending of the H₂edba ligand upon heating, resulting in a negative thermal expansion coefficient (α=-11.0×10-6 K-1) []. Additionally, the π-conjugation system within the H₂edba ligand gives rise to blue luminescence, which is efficiently quenched by the presence of oxygen []. This combination of properties makes this H₂edba based framework a potential candidate for sensing applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)